N-(4-fluorobenzyl)-3-tosylquinolin-4-amine
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Overview
Description
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is an organic compound that features a quinoline core substituted with a tosyl group at the 3-position and a 4-fluorobenzyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tosyl group and the 4-fluorobenzyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Tosyl Group: The tosylation of the quinoline core is typically achieved using tosyl chloride in the presence of a base such as pyridine.
Attachment of 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is introduced using 4-fluorobenzyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or DCM with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-fluorobenzyl group enhances the compound’s binding affinity to these targets, while the quinoline core facilitates its penetration into biological membranes. The tosyl group may also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-3-tosylquinolin-4-amine: shares structural similarities with other quinoline derivatives such as quinine and chloroquine.
4-Fluorobenzylamine: Another compound with a 4-fluorobenzyl group, used in various chemical syntheses.
Tosylquinoline: A compound with a tosyl group attached to the quinoline core.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its binding affinity and specificity, while the tosyl group improves its solubility and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCJJUJJAQGJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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